5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLWGEVFZLAJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397297 | |
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-20-8 | |
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one chemical properties and structure
An In-depth Technical Guide to 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one: Chemical Properties, Structure, and Synthetic Protocols
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile reactivity and significant presence in a multitude of biologically active compounds. As a privileged scaffold, its derivatives have been extensively explored, leading to the development of numerous pharmaceuticals and agrochemicals.[1][2][3] This guide focuses on a specific, functionalized derivative, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, chemical properties, a robust synthetic pathway, and its potential within the broader landscape of medicinal chemistry.
Molecular Structure and Physicochemical Properties
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core. The structure is characterized by a five-membered ring containing two adjacent nitrogen atoms, an amino group at the C5 position, a carbonyl group at C3, and a 4-bromophenyl substituent on one of the ring nitrogens. The designation "4H" indicates that the C4 position is an sp³-hybridized methylene group, defining a specific and important tautomeric form of the pyrazolone ring.
Structural Representation
The structural formula reveals key functional groups that dictate the molecule's reactivity and potential for intermolecular interactions: a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl group), and an aromatic ring system amenable to further functionalization.
Caption: Chemical Structure of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one.
Physicochemical Data
The properties of this specific molecule are extrapolated from closely related analogs found in chemical databases. The data presented below provides a baseline for experimental design.[4]
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN₃O | PubChem[4] |
| Molecular Weight | 254.08 g/mol | PubChem[4] |
| Appearance | Expected to be a powder or crystalline solid | Inferred from analogs[5] |
| Melting Point | >200 °C (Estimated) | Inferred from analogs[6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -NH of tautomer) | PubChem (for isomer)[4] |
| Hydrogen Bond Acceptors | 3 (from C=O and ring nitrogens) | PubChem (for isomer)[4] |
| Topological Polar Surface Area | 58.4 Ų | PubChem (for isomer)[4] |
| XLogP3-AA (Predicted) | 1.7 | PubChem (for isomer)[4] |
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 5-aminopyrazolones is a well-established area of organic chemistry.[2] A robust and common approach involves the condensation of a substituted hydrazine with a β-ketoester or a related 3-oxopropanenitrile derivative. For the target molecule, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, a logical and efficient pathway starts from (4-bromophenyl)hydrazine and ethyl cyanoacetate.
The causality behind this choice is twofold:
-
Atom Economy: This condensation reaction is highly efficient, forming the heterocyclic core in a single step with water and ethanol as the only byproducts.
-
Precursor Availability: Both (4-bromophenyl)hydrazine and ethyl cyanoacetate are commercially available and relatively inexpensive starting materials, making this route scalable and cost-effective.
The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization where the amino group attacks the nitrile, leading to the 5-aminopyrazolone ring system.
Caption: Proposed synthetic workflow for the target compound.
Reactivity Profile
The molecule possesses several reactive sites:
-
The Exocyclic Amino Group (C5): This group can act as a nucleophile, allowing for acylation, alkylation, or diazotization reactions, providing a handle for further structural diversification.
-
The Active Methylene Group (C4): The protons on C4 are acidic due to the adjacent carbonyl group. This position is susceptible to condensation reactions with aldehydes and ketones (Knoevenagel condensation), a common reaction for pyrazolones.
-
The Phenyl Ring: The bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the para-position.
Spectroscopic Validation Protocol
To ensure the unambiguous identification and purity of the synthesized compound, a multi-technique spectroscopic analysis is required. This constitutes a self-validating system where data from each method corroborates the others.
Predicted Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
δ 5.5-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.
-
δ 3.4-3.6 ppm (s, 2H): Singlet for the CH₂ protons at the C4 position.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C3).
-
δ ~158 ppm: C5 carbon attached to the amino group.
-
δ ~138 ppm: Aromatic C-N carbon.
-
δ ~132 ppm: Aromatic C-H carbons.
-
δ ~121 ppm: Aromatic C-H carbons.
-
δ ~119 ppm: Aromatic C-Br carbon.
-
δ ~40 ppm: Methylene carbon (C4).
-
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (ESI+):
-
m/z: 254.0, 256.0 [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two major peaks of nearly equal intensity, separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.
-
Potential Applications and Biological Significance
While data on this specific molecule is sparse, the broader class of 5-aminopyrazole derivatives is rich in biological activity, suggesting significant potential for drug discovery.
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, such as p38 MAP kinase.[7] They achieve this by mimicking the adenine core of ATP and binding to the enzyme's active site. The 5-amino group often forms a critical hydrogen bond with the hinge region of the kinase, a feature that could be exploited in designing inhibitors based on this scaffold.
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs within 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one are consistent with those found in compounds with anti-inflammatory properties.[3][8]
-
Antimicrobial and Antifungal Activity: Numerous studies have reported significant antibacterial and antifungal properties for substituted pyrazoles, making this compound a candidate for screening in antimicrobial assays.[2][3]
Caption: Potential research applications derived from the core structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
-
Objective: To synthesize the title compound via condensation and cyclization.
-
Materials:
-
(4-bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
Add (4-bromophenyl)hydrazine hydrochloride and ethyl cyanoacetate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify carefully with dilute HCl to pH ~6-7.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove nonpolar impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure product.
-
-
Trustworthiness Check: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 3. The melting point of the recrystallized product should be sharp.
Protocol 2: Spectroscopic Characterization
-
Objective: To confirm the structure and purity of the synthesized product.
-
Methodology:
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and DEPT-135 spectra on a 500 MHz (or higher) spectrometer.
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Section 3.1.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C=O, and C-Br functional groups.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Verify the measured m/z of the [M+H]⁺ ion against the calculated exact mass (253.9932) and confirm the characteristic Br isotopic pattern.
-
-
References
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]
-
5-amino-2-(2-bromophenyl)-1H-pyrazol-3-one. (n.d.). PubChem. [Link]
-
5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. (2025). ChemSynthesis. [Link]
-
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (n.d.). PMC. [Link]
-
Reactions of 5-amino-2-phenyl-4H-pyrazol-3-one (1) with arylhydrazonal... (2023). ResearchGate. [Link]
-
Biological activities of a newly synthesized pyrazoline derivative... (2021). PubMed. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)... (2006). PubMed. [Link]
-
5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. (n.d.). AMERICAN ELEMENTS. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]
-
Biological activities of a newly synthesized pyrazoline derivative... (2021). ResearchGate. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
-
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. (2007). Acta Crystallographica Section E. [Link]
-
2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol. (n.d.). PubChemLite. [Link]
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Molecular properties and In silico bioactivity evaluation... (n.d.). Semantic Scholar. [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (n.d.). PubMed. [Link]
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Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018). DergiPark. [Link]
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5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. (n.d.). Amerigo Scientific. [Link]
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(PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025). ResearchGate. [Link]
-
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (n.d.). ResearchGate. [Link]
-
1H-pyrazol-3-amine, 1-[(4-bromophenyl)methyl]-. (n.d.). SpectraBase. [Link]
-
Domino Reaction of Arylglyoxals with Pyrazol-5-amines... (2014). ACS Publications. [Link]
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2021). MDPI. [Link]
-
OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. (2012). European Commission. [Link]
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- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
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- 5. 5-アミノ-4-(4-ブロモフェニル)ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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spectroscopic analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one NMR IR
An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Introduction
Pyrazolone derivatives are a cornerstone in medicinal and materials chemistry, recognized for their extensive therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The compound 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a member of this versatile class of heterocycles. Its structure, featuring a pyrazolone core, a primary amine, and a brominated phenyl ring, presents a unique combination of functional groups that dictate its chemical reactivity and potential for further functionalization.
Accurate structural elucidation is paramount for understanding its biological activity and for quality control in drug development and synthesis. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed technical overview of the NMR and IR analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output.
Molecular Structure and Tautomerism
The nominal structure of the title compound is 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one. However, pyrazolones are known to exist in multiple tautomeric forms, especially in solution. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For this compound, three principal tautomers (CH, OH, and NH forms) are plausible. The interpretation of spectroscopic data must account for the potential presence of these forms, as they will have distinct spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For compounds like 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, which have exchangeable protons (-NH₂), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity allows for good sample solubility and its ability to form hydrogen bonds slows down the exchange rate of the N-H protons, making them observable in the ¹H NMR spectrum.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, as ¹³C has a low natural abundance.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for the dominant tautomeric form are detailed below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~ 4.90 | Singlet | 2H | -CH₂- (H-4) | This signal corresponds to the methylene protons on the pyrazolone ring. Its singlet nature indicates no adjacent protons. The chemical shift is downfield due to the influence of the adjacent carbonyl and C=N functionalities. |
| ~ 5.80 - 6.10 | Broad Singlet | 2H | -NH₂ (H-5) | The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, this signal is usually well-resolved. Its position can vary depending on concentration and hydrogen bonding.[2] |
| ~ 7.65 | Doublet (AA'BB') | 2H | Ar-H | These are the aromatic protons on the 4-bromophenyl ring that are ortho to the pyrazolone ring. They appear as a doublet due to coupling with the meta protons. |
| ~ 7.75 | Doublet (AA'BB') | 2H | Ar-H | These are the aromatic protons on the 4-bromophenyl ring that are meta to the pyrazolone ring (and ortho to the bromine). The characteristic AA'BB' pattern is indicative of a para-substituted benzene ring. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~ 85.0 | C-4 (-CH₂-) | The methylene carbon of the pyrazole ring. It is significantly shielded compared to the other ring carbons. |
| ~ 120.5 | C-Br (Aromatic) | The ipso-carbon attached to the bromine atom. Its chemical shift is influenced by the heavy atom effect of bromine. |
| ~ 122.0 | Ar-C | Aromatic carbons ortho to the pyrazolone substituent. |
| ~ 132.5 | Ar-C | Aromatic carbons meta to the pyrazolone substituent. |
| ~ 138.0 | Ar-C (ipso) | The ipso-carbon of the phenyl ring attached to the pyrazolone nitrogen. |
| ~ 155.0 | C-5 (-C-NH₂) | The carbon atom attached to the amino group. It is significantly deshielded due to the electronegativity of the nitrogen atom and its position in the heterocyclic ring. |
| ~ 165.0 | C-3 (C=O) | The carbonyl carbon. This signal is characteristically found far downfield, a direct consequence of the strong deshielding effect of the double-bonded oxygen atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a solid sample using the KBr (potassium bromide) pellet method. Mix a small amount of the compound (~1-2 mg) with ~100-200 mg of dry KBr powder and press it into a transparent pellet.
-
Background Scan: Perform a background scan of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
FT-IR Spectral Interpretation
The key vibrational frequencies confirm the presence of the principal functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine group (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[3] |
| 3200 - 3100 | Aromatic C-H Stretch | Ar-H | These absorptions are characteristic of C-H stretching vibrations on the phenyl ring. |
| ~ 1670 | C=O Stretch | Amide/Pyrazolone Carbonyl | This strong absorption is indicative of the carbonyl group. Its frequency is slightly lower than a typical ketone due to conjugation and its presence within the five-membered ring amide-like structure.[1] |
| ~ 1620 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group often appears in this region. |
| 1590 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Ring | These multiple bands arise from the stretching vibrations within the aromatic and heterocyclic rings. |
| ~ 1070 | C-Br Stretch | Aryl Bromide | The stretching vibration for the C-Br bond typically appears in this region of the fingerprint part of the spectrum.[3] |
Workflow for Spectroscopic Characterization
The following diagram outlines the logical workflow for a comprehensive spectroscopic analysis of the title compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides an unambiguous and comprehensive characterization of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct environments of the pyrazolone ring, the primary amine, and the para-substituted bromophenyl ring. FT-IR spectroscopy corroborates this structure by identifying the key functional groups, notably the primary amine N-H stretches and the characteristic C=O stretch of the pyrazolone ring. This integrated spectroscopic approach is essential for verifying the identity, purity, and structure of this and related heterocyclic compounds, underpinning their development in pharmaceutical and scientific research.
References
-
Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]
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El-Sayed, Y. S., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Bioinorganic Chemistry and Applications. Available at: [Link]
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Kacemi, K. E., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Journal of Molecular Structure. Available at: [Link]
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Jain, S., & Kumar, A. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 445-451. Available at: [Link]
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Unknown Author. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry. Available at: [Link]
-
Shaabani, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5-amino-2-(2-bromophenyl)-1H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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El-Remaily, M. A. A. A., et al. (2018). Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. Journal of Molecular Structure. Available at: [Link]
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazolone Derivatives
Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazolone Scaffold
The pyrazolone core, a five-membered heterocyclic lactam ring containing two adjacent nitrogen atoms and a ketonic group, represents a "privileged scaffold" in medicinal chemistry.[1] Since the synthesis of the first pyrazolone-based drug, antipyrine, in 1883, this versatile nucleus has been a cornerstone in the development of a wide array of therapeutic agents.[2] The enduring appeal of pyrazolones lies in their synthetic accessibility, chemical stability, and their capacity to interact with a multitude of biological targets. This has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, anticancer, and central nervous system (CNS) effects.[1][3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the discovery and synthesis of novel pyrazolone derivatives, moving beyond a mere recitation of protocols to offer insights into the strategic considerations and mechanistic underpinnings that drive innovation in this field. We will explore both classical and contemporary synthetic methodologies, delve into the intricacies of structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis of these vital compounds.
I. Strategic Approaches to the Synthesis of Pyrazolone Derivatives
The synthesis of the pyrazolone core and its subsequent derivatization is a mature yet continually evolving field. The choice of synthetic strategy is often dictated by the desired substitution pattern, the scale of the synthesis, and considerations of efficiency and environmental impact.
The Cornerstone: Knorr Pyrazolone Synthesis and its Mechanistic Nuances
The Knorr synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely employed method for constructing the pyrazolone ring.[4][5] The reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically in the presence of an acid or base catalyst.[6]
The mechanism commences with the formation of a hydrazone intermediate through the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester.[5] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of an alcohol and the formation of the pyrazolone ring.[5]
Caption: The Knorr Pyrazolone Synthesis Workflow.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [7]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Reaction Execution: Stir the mixture at room temperature. An exothermic reaction will occur, leading to the formation of an oily condensation product and water.
-
Work-up: Separate the aqueous layer. Heat the oily product on a water bath to induce cyclization and elimination of ethanol.
-
Purification: The crude product, which solidifies upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol.
Expanding the Chemical Space: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation.[8][9] Several MCRs have been developed for the synthesis of highly functionalized pyrazolone derivatives.
A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, a hydrazine, and often a fourth component, such as malononitrile, to construct complex pyrazolone-fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[10][11]
Sources
- 1. Facile synthesis of Spiro-pyrazolone-tetrahydrofurans and pyrans: Ipso-cyclization of arylidene pyrazolones with haloalcohols - American Chemical Society [acs.digitellinc.com]
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- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
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- 5. chemhelpasap.com [chemhelpasap.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Introduction: Unveiling the Cytotoxic Potential of Novel Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The novel compound, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, belongs to this promising class of molecules. A critical initial step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic profile.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to determine the in vitro cytotoxicity of this compound.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of assays, cell lines, and experimental parameters. By integrating multiple, complementary assays, a more complete picture of the compound's effects on cell health can be achieved, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[6][7]
Strategic Approach to Cytotoxicity Assessment
A multi-faceted approach is recommended to thoroughly evaluate the cytotoxicity of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one. This involves a primary screening assay to determine the dose-dependent effect on cell viability, followed by secondary assays to elucidate the mechanism of cell death.
Recommended Assay Funnel:
-
Primary Assay (Metabolic Activity): MTT assay to assess the compound's effect on cell viability and determine the half-maximal inhibitory concentration (IC50).[4][8][9]
-
Secondary Assay (Membrane Integrity): Lactate Dehydrogenase (LDH) assay to measure cell membrane damage.[10][11][12][13]
-
Mechanistic Assay (Apoptosis): Caspase activation or Annexin V/PI staining to investigate if the compound induces programmed cell death.[6][14][15][16]
Figure 1: A streamlined workflow for the comprehensive cytotoxic evaluation of a novel compound.
Cell Line Selection: The Foundation of Relevant Data
The choice of cell line is paramount for obtaining meaningful data.[17][18][19] Since the specific therapeutic target of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is unknown, a panel of cell lines is recommended to assess broad-spectrum activity and potential selectivity.
Recommended Cell Line Panel:
| Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Breast Cancer | A commonly used epithelial cancer cell line.[20][21] |
| A549 | Lung Cancer | Representative of a prevalent and aggressive cancer type.[22] |
| HT-29 | Colon Cancer | A model for gastrointestinal cancers.[22] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess selectivity and general toxicity.[23] |
Experimental Protocols
PART 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[24] The intensity of the color is directly proportional to the number of living cells.[4]
Figure 2: The enzymatic conversion of MTT to formazan in living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Include wells with media only for blank controls.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one in DMSO.
-
Perform serial dilutions in complete culture medium to obtain desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Expected Data Output:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0 (Vehicle) | 1.23 | 98.4 |
| 0.1 | 1.18 | 94.4 |
| 1 | 1.05 | 84.0 |
| 10 | 0.65 | 52.0 |
| 50 | 0.20 | 16.0 |
| 100 | 0.10 | 8.0 |
PART 2: Secondary Cytotoxicity Assay - LDH Release
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10][11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13]
Figure 3: The enzymatic cascade leading to a colorimetric signal in the LDH assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Part 1, steps 1 and 2).
-
It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).[13]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
PART 3: Mechanistic Insights - Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6][14] Investigating whether 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one induces apoptosis can provide valuable information about its mechanism of action.
Recommended Apoptosis Assay: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[15] The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with the compound at concentrations around the predetermined IC50 value for various time points (e.g., 6, 12, 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration or time. An increase in luminescence compared to the untreated control indicates caspase activation and apoptosis.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls must be included in every experiment:
-
Blank Control: Medium only, to determine background absorbance/luminescence.
-
Untreated Control: Cells in medium without the test compound, representing 100% viability or basal LDH release/caspase activity.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, to rule out solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay system is responsive.
-
Maximum Release Control (for LDH assay): Cells treated with a lysis buffer to represent 100% cytotoxicity.
Conclusion and Future Directions
This application note provides a robust framework for the initial cytotoxic evaluation of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis induction—researchers can obtain a comprehensive understanding of the compound's in vitro effects. The data generated from these protocols will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing. The observation of significant cytotoxicity, particularly if selective for cancer cell lines, would warrant further investigation into the specific molecular pathways targeted by this promising pyrazole derivative.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved February 22, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 22, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved February 22, 2026, from [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019, September 16). MDPI. Retrieved February 22, 2026, from [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010, December 15). PubMed. Retrieved February 22, 2026, from [Link]
-
MTT (Assay protocol). (n.d.). addgene. Retrieved February 22, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 22, 2026, from [Link]
-
Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved February 22, 2026, from [Link]
-
Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. (2015, May 29). PLOS One. Retrieved February 22, 2026, from [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023, February 3). MDPI. Retrieved February 22, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria. Retrieved February 22, 2026, from [Link]
-
Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved February 22, 2026, from [Link]
-
Derivatives of pyrazole-based compounds as prospective cancer agents. (n.d.). UWCScholar. Retrieved February 22, 2026, from [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved February 22, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved February 22, 2026, from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (2008, September 26). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC. Retrieved February 22, 2026, from [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). iasj. Retrieved February 22, 2026, from [Link]
-
Recent progress on the synthetic routes of 5-amino-2,4-dihydro-3 H -pyrazol-3-one derivatives and their reactivity Part (I) | Request PDF. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. (2025, November 17). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). paspk.org. Retrieved February 22, 2026, from [Link]
-
Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016, December 8). PubMed. Retrieved February 22, 2026, from [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024, May 6). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). MDPI. Retrieved February 22, 2026, from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). scirp.org. Retrieved February 22, 2026, from [Link]
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- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
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- 19. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
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- 22. ajol.info [ajol.info]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Note: HPLC Purification & Analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
The following Application Note and Protocol is designed for the purification and analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one . This guide synthesizes established methodologies for pyrazolone derivatives (such as Edaravone) with first-principles chromatography for amphoteric amino-aryl compounds.[1]
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) strategies for the analysis and preparative purification of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one . Due to the amphoteric nature of the amino-pyrazolone scaffold (possessing both a basic amine and an acidic enolizable ketone), this compound exhibits significant pH-dependent solubility and tautomerism. This protocol utilizes a low-pH Reverse Phase (RP-HPLC) strategy to stabilize the protonated cationic form, ensuring sharp peak shape and reproducible retention times.
Chemical Context & Challenges
The target molecule belongs to the class of 1-aryl-3-amino-5-pyrazolones (or their tautomers).[1] Successful purification requires addressing three critical physicochemical behaviors:
-
Tautomerism: The pyrazolone ring exists in equilibrium between CH-keto, NH-keto, and OH-enol forms.[1] Unbuffered neutral mobile phases can lead to peak splitting or broadening as these forms interconvert on the column.
-
Solubility: The presence of the 4-bromophenyl group increases lipophilicity, but the polar heterocyclic core often limits solubility in pure water or non-polar solvents.
-
Basicity: The free amino group (
) can interact with residual silanols on silica-based columns, causing severe tailing.[1]
Structural Workflow
The following diagram illustrates the logic flow from synthesis to purified isolate, highlighting the critical decision points for method selection.
Figure 1: Purification logic flow for amino-pyrazolone derivatives.
Analytical Method (Protocol A)
Objective: To assess purity and determine retention time (
System Suitability & Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm | End-capping reduces silanol interactions with the amino group.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pH ~2) protonates the amine (preventing silanol binding) and suppresses enol ionization. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides lower backpressure and sharper peaks than Methanol for aromatics. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Detection | UV @ 254 nm (Primary), 243 nm (Secondary) | The bromophenyl ring absorbs strongly at 254 nm. Edaravone analogs often max ~243 nm. |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
| Injection Vol | 5 - 10 µL | Load ~10-20 µg on column.[1] |
Gradient Table (Linear Scouting)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Polar impurities elute) |
| 20.0 | 95% | Linear Gradient |
| 22.0 | 95% | Wash |
| 22.1 | 5% | Re-equilibration |
| 28.0 | 5% | End |
Expected Result: The target compound is moderately lipophilic due to the bromophenyl group and typically elutes between 40-60% B (approx. 10-14 min).[1]
Preparative Purification (Protocol B)
Objective: To isolate >100 mg of pure compound from crude mixture.
Scale-Up Calculation
To transition from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale-Up Factor (SF) :
-
Flow Rate:
. -
Loading:
(conservative). For production, overload conditions allow up to 50-100 mg per injection depending on resolution.[1]
Preparative Conditions[1][2][3][4][5][6][7][8]
-
Column: Prep C18, 19 x 150 mm, 5-10 µm.
-
Mobile Phase: Same as analytical (Water/ACN + 0.1% TFA). Note: If compound is acid-sensitive during drying, switch modifier to 0.1% Formic Acid.[1]
-
Focused Gradient: Based on the analytical retention (
), create a shallower gradient centered on the peak.-
Example: If elution is at 50% B, run gradient from 30% to 70% B over 20 minutes.
-
Sample Preparation (Critical)[2]
-
Solvent: Dissolve crude solid in minimal DMSO (Dimethyl sulfoxide). If necessary, dilute 1:1 with Mobile Phase A (Water/TFA) just before injection to prevent "solvent shock" (precipitation at the column head).
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter . Do not skip this step.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the basic amine and residual silanols on the silica support.
-
Solution:
-
Ensure TFA concentration is at least 0.05% - 0.1%.[1]
-
Switch to a "High pH" resistant column (e.g., Waters XBridge C18) and use 10mM Ammonium Bicarbonate (pH 10). Note: At pH 10, the amine is neutral, but the pyrazolone enol may be ionized.
-
Issue: Peak Splitting (Doublet)
-
Cause: Separation of tautomers (keto vs. enol) occurring slower than the chromatographic timescale.
-
Solution: Increase column temperature to 40-50°C . Thermal energy accelerates tautomeric interconversion, merging the split peaks into a single sharp average peak.
Issue: Low Recovery
-
Cause: Precipitation on column or irreversible adsorption.
-
Solution: Check solubility of the fraction in the mobile phase. If the compound crashes out in water, ensure the gradient does not start at 0% B (start at 5-10% B).
References
-
Edaravone Methodologies: Method development for pyrazolone derivatives often references Edaravone (3-methyl-1-phenyl-5-pyrazolone) due to structural similarity.[1]
-
Source:[1]
-
-
Amino-Pyrazole Synthesis & Analysis: General protocols for 1-aryl-3-amino-5-pyrazolones.
-
Source:[3]
-
-
General HPLC of Amphoteric Compounds: Strategies for handling compounds with both acidic and basic groups (TFA vs. High pH buffers).
-
Source:
-
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one and associated reagents before handling.
Sources
Technical Application Note: Preclinical Evaluation of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one in Tumor Xenograft Models
Executive Summary
This application note details the standardized protocol for the in vivo evaluation of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one (hereafter referred to as ABP-Pyrazolone ) using murine tumor xenograft models.
ABP-Pyrazolone is a bioactive scaffold structurally related to Edaravone (MCI-186) . While historically utilized as a chemical intermediate for azomethine dyes, recent pharmacological profiling identifies this class of amino-pyrazolones as privileged scaffolds for multi-target kinase inhibition (e.g., VEGFR/CDK) and ROS scavenging .
Critical Challenge: The primary obstacle in evaluating ABP-Pyrazolone is its poor aqueous solubility (LogP ~2.5–3.1) and tendency to precipitate in standard saline vehicles. This protocol introduces a validated co-solvent formulation system to ensure bioavailability and reproducible pharmacodynamics.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one |
| Synonyms | 3-amino-1-(4-bromophenyl)-2-pyrazolin-5-one; 1-(4-bromophenyl)-3-aminopyrazol-5-ol |
| Molecular Formula | C₉H₈BrN₃O |
| Molecular Weight | 254.08 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) |
| Solubility (DMSO) | > 50 mg/mL (Soluble) |
| Storage | -20°C (Solid), -80°C (Stock Solution) |
Phase I: Formulation Strategy (Critical Step)
Rationale: Simple saline or PBS suspensions result in erratic absorption and intraperitoneal (IP) irritation. We utilize a PEG/Tween-based co-solvent system to maintain the compound in solution for IP administration.
Reagents Required[1][5][9][10][11]
-
Vehicle Component A: DMSO (Dimethyl sulfoxide), sterile filtered.
-
Vehicle Component B: PEG300 (Polyethylene glycol 300).
-
Vehicle Component C: Tween 80 (Polysorbate 80).
-
Vehicle Component D: Sterile Saline (0.9% NaCl).
Preparation Protocol (For 10 mL Dosing Solution)
Target Concentration: 3 mg/mL (Suitable for 30 mg/kg dose @ 10 mL/kg injection volume).
-
Weighing: Weigh 30 mg of ABP-Pyrazolone powder.
-
Solubilization (Step A): Add 1.0 mL DMSO . Vortex vigorously for 2 minutes until completely dissolved. Solution must be clear.
-
Stabilization (Step B): Add 4.0 mL PEG300 . Vortex for 30 seconds. Note: The solution will warm slightly; this aids solubility.
-
Emulsification (Step C): Add 0.5 mL Tween 80 . Vortex gently to mix.
-
Dilution (Step D): Slowly add 4.5 mL Sterile Saline while vortexing.
-
Critical: Add saline last and slowly to prevent "crashing out" (precipitation).
-
Final Formulation Ratio: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline. Stability: Use within 2 hours of preparation. Do not store formulated compound.
Phase II: Experimental Design & Workflow
Animal Model Selection
-
Strain: BALB/c Nude Mice (Athymic, Foxn1^nu).
-
Why: T-cell deficiency prevents rejection of human cell lines; widely accepted standard for small molecule efficacy studies.
-
-
Sex/Age: Female, 6–8 weeks old.
-
Acclimatization: 7 days prior to inoculation.
Cell Line Preparation (Example: A549 Lung Carcinoma)
Pyrazolone derivatives often target high-metabolic/oxidative stress tumors.
-
Harvest A549 cells at 70–80% confluence (Log phase).
-
Wash with PBS and resuspend in serum-free medium.
-
Mix cell suspension 1:1 with Matrigel (Corning) on ice.
-
Why: Matrigel provides the Extracellular Matrix (ECM) support necessary for rapid vascularization and solid tumor formation.
-
-
Inoculum:
cells per mouse in 100 µL volume.
Experimental Groups
| Group | N | Treatment | Dose | Route | Schedule |
| G1 | 8 | Vehicle Control | N/A | IP | QD x 21 days |
| G2 | 8 | ABP-Pyrazolone (Low) | 10 mg/kg | IP | QD x 21 days |
| G3 | 8 | ABP-Pyrazolone (High) | 30 mg/kg | IP | QD x 21 days |
| G4 | 8 | Positive Control* | 5 mg/kg | IV | Q3D x 21 days |
*Positive Control: Cisplatin or Doxorubicin (depending on cell line sensitivity).
Visualized Workflows
Workflow 1: Formulation & Administration Logic
This diagram illustrates the critical path for handling hydrophobic pyrazolones to avoid experimental failure due to precipitation.
Caption: Step-by-step co-solvent formulation strategy to ensure bioavailability of hydrophobic ABP-Pyrazolone.
Workflow 2: In Vivo Study Timeline
The logical flow of the xenograft experiment from inoculation to harvest.
Caption: Chronological progression of the xenograft study, emphasizing the randomization checkpoint.
Data Acquisition & Analysis
Tumor Volume Calculation
Tumors must be measured using digital calipers.
Formula:
-
Length: The longest diameter.
-
Width: The diameter perpendicular to the length.
Efficacy Endpoints
-
TGI% (Tumor Growth Inhibition):
(Where T is treatment volume and C is control volume). -
Body Weight Loss (Toxicity Marker):
-
Any animal losing >20% body weight must be euthanized immediately (Humane Endpoint).
-
ABP-Pyrazolone is generally well-tolerated, but high doses (>100 mg/kg) may cause sedation due to CNS penetration (similar to Edaravone).
-
Tissue Processing (Post-Harvest)
To validate the mechanism (ROS scavenging or Kinase inhibition), process tumors as follows:
-
Flash Frozen (Liquid N2): For Western Blot (Check for p-VEGFR, p-ERK, or Oxidative Stress markers like 4-HNE).
-
Formalin-Fixed (10% NBF): For Immunohistochemistry (Ki67 for proliferation, CD31 for angiogenesis).
Troubleshooting & Self-Validation
-
Issue: Precipitation in Syringe.
-
Cause: Saline was added too quickly or the solution was cold.
-
Fix: Warm the solution to 37°C before loading the syringe. Ensure the 10:40:5:45 ratio is strictly followed.
-
-
Issue: Skin Ulceration at Injection Site.
-
Cause: DMSO concentration >10% or repeated injections in the same quadrant.
-
Fix: Rotate injection sites (Left Lower -> Right Lower -> Left Upper -> Right Upper). Do not exceed 10% DMSO.
-
-
Issue: No Tumor Regression.
-
Cause: Dose too low or compound metabolized too quickly (short half-life is common in pyrazolones).
-
Fix: Switch to BID dosing (twice daily) to maintain plasma exposure.
-
References
-
National Cancer Institute (NCI). Standard Operating Procedures for In Vivo Xenograft Models. [Link]
-
Watanabe, K. et al. Pharmacokinetics and free radical scavenging effect of edaravone (MCI-186) in mice. (Context for Pyrazolone PK). [Link]
-
Li, X. et al. Design and synthesis of novel pyrazole derivatives as potent anti-tumor agents. (Context for Pyrazolone Oncology Models). [Link]
enzymatic assay for determining IC50 of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Application Note: Enzymatic Assay for IC50 Determination of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Executive Summary
This application note details the protocol for determining the half-maximal inhibitory concentration (
While pyrazolones exhibit diverse biological activities (including COX inhibition and free radical scavenging), this protocol focuses on Myeloperoxidase (MPO) inhibition. MPO is a critical heme-containing peroxidase expressed in neutrophils, and its inhibition is a therapeutic target for neurodegenerative diseases (ALS, Parkinson’s) and cardiovascular inflammation. The 5-amino-pyrazolone core is a known pharmacophore for interfering with the MPO catalytic cycle, specifically by competing with substrates or reducing the Compound I/II redox intermediates.
Assay Principle & Mechanism
The assay utilizes a fluorometric detection method to monitor MPO activity.
-
Enzymatic Reaction: MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (
) and chloride ions ( ). -
Detection: We utilize aminophenyl fluorescein (APF) , a non-fluorescent probe that is selectively cleaved by HOCl (and other reactive oxygen species) to yield highly fluorescent fluorescein.
-
Inhibition: The test compound, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, inhibits MPO either by direct active site binding or by acting as a "suicide substrate" that diverts the enzyme from the chlorination cycle.
-
Readout: The decrease in fluorescence intensity relative to the vehicle control is proportional to the inhibitory activity.
Mechanism of Action (Visualized)
Figure 1: Mechanism of MPO-catalyzed HOCl production and its interruption by the pyrazolone inhibitor. The inhibitor prevents the formation of HOCl, thereby reducing the fluorescence signal generated by APF cleavage.
Materials & Reagents
| Reagent | Specification | Storage |
| Test Compound | 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one (Purity >98%) | -20°C (Solid) |
| Enzyme | Recombinant Human MPO (rhMPO) | -80°C |
| Substrate | Aminophenyl fluorescein (APF) | -20°C (Dark) |
| Co-substrate | Hydrogen Peroxide ( | 4°C |
| Buffer Component | Phosphate Buffered Saline (PBS), pH 7.4 | RT |
| Additive | Taurine (optional, enhances signal stability) | RT |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous | RT |
| Plate | 96-well black flat-bottom microplate | RT |
Experimental Protocol
Step 1: Compound Preparation (Stock Solution)
The pyrazolone core can exhibit limited aqueous solubility. DMSO is the preferred solvent.
-
Weigh approximately 1-2 mg of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one.
-
Dissolve in 100% DMSO to create a 10 mM Master Stock .
-
Vortex for 1 minute to ensure complete dissolution. Inspect for turbidity.
-
Note: If precipitation occurs upon dilution in buffer, reduce the Master Stock concentration to 5 mM.
-
Step 2: Serial Dilution
Prepare a 3-fold serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Prepare the Assay Buffer : PBS (pH 7.4) + 140 mM NaCl (the chloride source is critical for MPO chlorination activity).
-
In a separate dilution plate (polypropylene), pipette 60 µL of DMSO into columns 2–10.
-
Pipette 90 µL of the 10 mM Master Stock into column 1.
-
Transfer 30 µL from column 1 to column 2, mix, and repeat across the plate.
-
Intermediate Dilution: Dilute these DMSO stocks 1:100 into Assay Buffer to reduce the final DMSO concentration in the assay to 1% (to avoid enzyme denaturation).
Step 3: Assay Setup (96-well Plate)
Perform all steps on ice until the reaction start.
| Well Type | Volume Assay Buffer | Volume Inhibitor (Diluted) | Volume Enzyme (MPO) | Volume Substrate Mix (APF + H2O2) |
| Blank (No Enzyme) | 50 µL | 10 µL (Vehicle) | 0 µL | 40 µL |
| Vehicle Control (100% Activity) | 0 µL | 10 µL (Vehicle) | 50 µL | 40 µL |
| Test Wells | 0 µL | 10 µL (Test Cmpd) | 50 µL | 40 µL |
-
Add Enzyme: Dilute rhMPO to 20 ng/mL in Assay Buffer. Add 50 µL to "Vehicle Control" and "Test Wells".
-
Add Inhibitor: Add 10 µL of the diluted compound series to the respective wells.
-
Pre-Incubation: Incubate the plate for 15 minutes at room temperature (25°C) . This allows the inhibitor to bind to the active site or interact with the heme center.
-
Start Reaction: Prepare a 2.5x Substrate Mix containing 10 µM APF and 20 µM
in Assay Buffer. Add 40 µL of this mix to all wells.
Step 4: Measurement
-
Immediately place the plate in a fluorescence microplate reader.
-
Settings:
-
Excitation: 485 nm
-
Emission: 525 nm
-
Mode: Kinetic (read every 1 min for 30 mins) or Endpoint (read at 30 mins).
-
-
Temperature: Maintain at 25°C or 37°C (consistent with physiological modeling).
Data Analysis & IC50 Calculation
Workflow
-
Background Subtraction: Subtract the average fluorescence units (RFU) of the Blank wells from all other wells.
-
Normalization: Calculate the % Activity for each concentration:
-
Curve Fitting: Plot log[Inhibitor] (x-axis) vs. % Activity (y-axis).
-
Regression: Fit the data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):
-
X: Log of concentration.
-
Y: Response (% Activity).
-
Top: 100% (constrained if necessary).
-
Bottom: 0% (constrained if necessary).
-
Interpretation
-
Potent Inhibition: IC50 < 1 µM suggests high affinity, typical for optimized pyrazolone inhibitors.
-
Moderate Inhibition: IC50 1–10 µM.
-
Weak Inhibition: IC50 > 10 µM.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Compound insolubility in aqueous buffer. | Reduce final concentration; ensure DMSO < 5%. Check the well visually for turbidity. |
| High Background | Spontaneous oxidation of APF. | Protect APF from light; use fresh |
| No Inhibition | Compound is a "slow-binder". | Increase pre-incubation time from 15 min to 60 min. |
| Fluorescence Quenching | Compound absorbs at Ex/Em wavelengths. | Check the UV-Vis spectrum of the compound. If it absorbs at 485/525 nm, use an absorbance-based substrate like TMB (450 nm). |
References
-
MPO Assay Methodology
- Title: "Fluorometric assays for monitoring myeloperoxidase activity in biological samples."
- Source:Methods in Molecular Biology (2019).
-
URL:[Link]
-
Pyrazolone Chemistry & Inhibition
- Title: "Edaravone and its analogs as versatile agents for neuroprotection." (Context for pyrazolone scaffold activity).
- Source:Future Medicinal Chemistry (2018).
-
URL:[Link]
-
General IC50 Determination
- Title: "Auld DS, et al. Receptor Binding Assays for HTS and Drug Discovery."
- Source:Assay Guidance Manual [Internet] (2012).
-
URL:[Link]
-
Structure Reference (MPO Inhibitors)
- Title: "Myeloperoxidase inhibitors: A p
- Source:Expert Opinion on Therapeutic P
-
URL:[Link]
Troubleshooting & Optimization
side product formation in the synthesis of aminopyrazolones and their identification
Current Status: Operational Topic: Side Product Formation & Identification in Aminopyrazolone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Pyrazolone Paradox
Aminopyrazolones (specifically 3-amino-5-pyrazolones) are deceptive scaffolds. Their synthesis appears deceptively simple—often a condensation between a hydrazine and a
This guide addresses the three most common "tickets" submitted by researchers:
-
Chromophores: Why did my white solid turn pink/red? (Oxidative Coupling)
-
Spectroscopy: Why does my NMR look like a mixture? (Tautomerism vs. Regioisomerism)
-
Yield: Why did I isolate a linear hydrazide instead of the cycle? (Thermodynamic Stalling)
Module 1: Troubleshooting Guides (FAQs)
Ticket #01: "My product turned pink/red during filtration."
Diagnosis: Formation of Rubazonic Acid derivatives via Oxidative Dimerization.[1] Severity: High (Purity Impact) / Low (Safety Impact)
The Mechanism: Aminopyrazolones possess an active methylene group at the C-4 position. In the presence of air (oxygen) and trace bases, this position oxidizes. Two pyrazolone units couple through a central alkene/imine bridge, forming highly conjugated, deeply colored bis-pyrazolones known as Rubazonic Acids. This is structurally similar to the formation of dyes in color photography.
Corrective Actions:
-
Deoxygenation: All solvents must be sparged with Argon/Nitrogen for 15 minutes prior to use.
-
Acidic Workup: These oxidative couplings are base-catalyzed. Ensure the final quenching pH is slightly acidic (pH 5–6) to protonate the C-4 position and inhibit radical formation.
-
Antioxidants: Add trace ascorbic acid (0.1 mol%) during the recrystallization step if the problem persists.
Identification (The "Red" Flag):
-
Visual: Distinct shift from off-white/yellow to Pink
Red Purple. -
MS (ESI): Look for a mass peak at
or . -
UV-Vis: New absorption band appearing at 450–550 nm.
Ticket #02: "My NMR spectrum shows multiple sets of peaks. Is it impure?"
Diagnosis: Annular Tautomerism (Not necessarily an impurity).[2] Severity: Low (Interpretation Issue)
The Science: 3-Aminopyrazolones exist in a dynamic equilibrium of three primary tautomers:
-
CH-form: The "classic" keto-form.
-
OH-form: The enol form (aromatic character increases).
-
NH-form: Imine character on the exocyclic nitrogen.
The Solvent Effect:
-
CDCl
: Often favors the CH-form or leads to broad, undefined peaks due to slow exchange rates. -
DMSO-
: Strong H-bond acceptance stabilizes the OH-form and NH-form , often resulting in sharp, distinct sets of signals that look like impurities.
Validation Protocol:
-
Run HSQC: If the "impurity" protons correlate to the same carbons as your main product, it is a tautomer.
-
Solvent Switch: Run the sample in TFA-
(Trifluoroacetic acid). The strong acidity protonates the system, collapsing the tautomeric mixture into a single cationic species. If the extra peaks disappear, they were tautomers.
Ticket #03: "I isolated a sticky solid with the correct mass but wrong NMR."
Diagnosis: Incomplete Cyclization (Linear Hydrazide Intermediate). Severity: High (Reaction Failure)
The Mechanism: The reaction of ethyl cyanoacetate with hydrazine proceeds in two steps:
-
Nucleophilic Attack: Hydrazine attacks the ester to form Cyanoacetohydrazide (Linear).
-
Cyclization: The hydrazide nitrogen attacks the nitrile (intramolecular) to close the ring. Failure Mode: Step 2 is slower and requires thermal energy or base catalysis. If you stop too early or run too cold, you isolate the linear intermediate.
Identification:
-
IR: Look for a sharp C
N stretch at ~2260 cm . The cyclic aminopyrazolone lacks this nitrile peak (it becomes the C-NH ). -
NMR: The linear intermediate lacks the characteristic C-4 vinylic proton signal of the enol form.
Module 2: Visualizing the Pathways
The following diagram illustrates the "Happy Path" (Synthesis) versus the "Sad Paths" (Side Products).
Caption: Figure 1. Reaction landscape of aminopyrazolone synthesis showing the critical cyclization step and oxidative degradation pathways.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 3-amino-1-phenyl-2-pyrazolin-5-one (Minimizing Rubazonic Acid formation).
Reagents:
-
Ethyl Cyanoacetate (1.0 eq)[3]
-
Phenylhydrazine (1.0 eq)
-
Sodium Ethoxide (1.1 eq, 21% wt in EtOH)
-
Ethanol (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup:
-
Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and nitrogen inlet.
-
Crucial: Purge the system with N
for 20 minutes. Oxygen is the enemy of purity here.
-
-
Condensation (The Linear Step):
-
Add anhydrous Ethanol and Sodium Ethoxide.
-
Add Phenylhydrazine dropwise at 0°C.
-
Add Ethyl Cyanoacetate dropwise.
-
Checkpoint: The solution should be clear to pale yellow. If it turns red immediately, your phenylhydrazine is oxidized (distill before use).
-
-
Cyclization (The Ring Closure):
-
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitor by TLC (5% MeOH in DCM). Look for the disappearance of the starting ester and the linear intermediate.
-
-
Isolation (The pH Control):
-
Cool to room temperature.[4]
-
Pour the reaction mixture into ice-cold water containing Acetic Acid (adjust to pH 5.0).
-
Why? Neutralizing the base stops the oxidative coupling mechanism immediately.
-
Stir for 30 minutes. The product should precipitate as an off-white solid.
-
-
Purification:
Module 4: Data Summary & Identification Table
Use this table to cross-reference your analytical data against known side products.
| Species | Appearance | Mass Spec (ESI) | Origin | |
| 3-Amino-5-Pyrazolone | Off-white / Yellow | Target Product | ||
| Cyanoacetohydrazide | Sticky White Solid | No vinylic proton. Distinct CH | Incomplete Cyclization | |
| Rubazonic Acid | Deep Red / Purple | Complex aromatic region. Missing C4-H signal. | Oxidative Dimerization | |
| Malonohydrazide | White Solid | Broad singlets for multiple NH/NH | Hydrolysis of Nitrile |
References
-
Tong, M. L., Leusch, L. T., Holzschneider, K., & Kirsch, S. F. (2020).[5] Rubazonic Acids and Their Synthesis. Journal of Organic Chemistry. [Link]
-
Knorr, L. (1887).[5] Über die Konstitution der Pyrazole. Justus Liebigs Annalen der Chemie. (Foundational reference for Pyrazolone synthesis).
-
Bailly, C., et al. (2020).[6][7] Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.[8] Bioorganic & Medicinal Chemistry. [Link]
-
El-Saghier, A. M. (2020).[3][8][9] Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry. [Link]
Sources
- 1. Rubazonic Acids and Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oc-sfk.uni-wuppertal.de [oc-sfk.uni-wuppertal.de]
- 6. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
Technical Support Center: Solubility Enhancement for 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one in DMSO
Welcome to the technical support center for handling 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is a cornerstone of compound management and high-throughput screening due to its ability to dissolve a wide range of molecules.[1][2][3] However, compounds with specific structural features, like many pyrazolone derivatives, can still present significant solubility hurdles.
This document provides a series of troubleshooting steps, in-depth FAQs, and validated protocols to systematically diagnose and resolve these issues, ensuring the integrity and reliability of your experimental data.
Quick Troubleshooting Guide
For experienced users, this table provides a rapid overview of common problems and initial steps for resolution.
| Observed Issue | Potential Cause(s) | Recommended First Action(s) |
| Compound won't dissolve completely, particulates are visible. | Insufficient solvation energy, water contamination in DMSO, compound polymorphism. | 1. Use fresh, anhydrous DMSO. 2. Apply sonication. 3. Use gentle, controlled heating. |
| A clear solution forms initially, but precipitation occurs over time. | Supersaturation, compound instability, absorption of atmospheric water. | 1. Store stock solutions in a desiccator. 2. Avoid repeated freeze-thaw cycles. 3. Consider re-dissolving with sonication before use.[4][5] |
| Higher concentrations are needed than what is achievable. | Intrinsic low solubility of the compound's neutral form. | 1. Screen for a suitable co-solvent. 2. Investigate pH modification or salt formation. |
Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses common questions with detailed explanations and actionable advice, following a logical progression from simple physical interventions to more complex chemical and formulation strategies.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for addressing solubility challenges.
Question 1: Why is my compound not dissolving in DMSO, even though it's a powerful solvent?
Answer: Several factors can contribute to this issue, even with a versatile solvent like DMSO.
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of many organic compounds in DMSO.[4][5][6] This is because the properties of DMSO-water mixtures are non-ideal, and the energy required to create a "cavity" in the solvent for the solute molecule to occupy is higher in "wet" DMSO than in either pure DMSO or pure water.[4][5]
-
Expert Advice: Always use fresh, anhydrous, high-purity DMSO from a recently opened or properly sealed container. When preparing stock solutions, work quickly and minimize the time the solvent container is open to the air.
-
-
Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorph) with strong intermolecular forces.[7] For dissolution to occur, the energy released from the interaction between the compound and DMSO molecules must be sufficient to overcome this crystal lattice energy.
-
Intrinsic Molecular Properties: 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one possesses both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors, as well as a lipophilic bromophenyl group. While DMSO is excellent at disrupting hydrogen bonds, a delicate balance of these properties can lead to a molecule that prefers to interact with itself rather than the solvent.
Question 2: I need to make a solution right away. What are the quickest methods to try?
Answer: When immediate dissolution is required, physical methods that increase the energy of the system are the first line of defense.
-
Sonication: This is often the most effective and safest initial step. The application of ultrasonic waves creates and collapses microscopic bubbles in the solvent (a process called cavitation). This generates localized high-energy microenvironments that break apart the solute's crystal lattice and enhance solvent-solute interactions.[4][8] Unlike heating, it imparts energy without a significant bulk temperature increase, preserving thermally sensitive compounds.[6]
-
Gentle Heating: Increasing the temperature of the solution increases its kinetic energy, which can help overcome the activation energy barrier for dissolution.[9] However, this must be done with caution.
-
Causality: Heat increases the entropy of the system, which generally favors dissolution. Thermodynamically, the change in Gibbs Free Energy (ΔG) for dissolution must be negative. Since ΔG = ΔH - TΔS, increasing the temperature (T) makes the entropy term (TΔS) more significant, helping to drive ΔG negative.
-
Warning: Pyrazole derivatives can be susceptible to degradation at elevated temperatures. Always perform a small-scale test and consider a post-dissolution purity check (e.g., via HPLC) if you exceed 40-50°C.
-
Protocol 1: Rapid Dissolution Using Sonication
Objective: To achieve complete dissolution of the compound in DMSO using ultrasonic energy.
Materials:
-
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
-
Anhydrous, high-purity DMSO
-
Appropriate glass vial with a secure cap
-
Bath sonicator or probe sonicator
Procedure:
-
Weigh the desired amount of the compound into the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Securely cap the vial to prevent atmospheric moisture absorption and potential aerosolization.
-
Place the vial in a sonicator bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Sonicate in short bursts of 2-5 minutes.
-
After each burst, remove the vial and visually inspect for remaining solid particles. Vortexing for 10-15 seconds between sonications can help.
-
Repeat sonication until the solution is completely clear. If dissolution is not achieved after 15-20 minutes of total sonication, further intervention may be necessary.[10]
Question 3: Physical methods didn't work or are insufficient for my required concentration. What are my next steps?
Answer: If physical methods fail, you must modify the solvent system or the compound itself. These are more advanced formulation and chemical strategies.
-
Co-solvency: This involves adding a second, water-miscible solvent in which the compound has higher solubility.[11][12] For in vitro assays, the co-solvent must be compatible with the biological system. The goal is to create a solvent mixture with polarity and hydrogen bonding properties that are more favorable for your specific compound.
-
Common Co-solvents for DMSO-based Formulations: Polyethylene Glycol 300 (PEG300), Ethanol, Propylene Glycol.[13]
-
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Pros | Cons | Best For |
| Sonication | High-energy cavitation breaks crystal lattice. | Fast, minimal heating, preserves compound integrity. | May not be sufficient for very high concentrations or intrinsically insoluble compounds. | Quickly preparing stock solutions for screening. |
| Gentle Heating | Increases kinetic energy and entropy of the system. | Simple, requires no special equipment. | Risk of compound degradation, requires careful control. | Compounds known to be thermally stable. |
| Co-solvency | Modifies the overall polarity and properties of the solvent system. | Highly effective, can achieve significant concentration increases. | Requires screening, co-solvent may impact downstream assays (e.g., cell toxicity). | Achieving higher concentrations for dosing solutions. |
| Salt Formation | Ionizes the compound, which is generally much more soluble in polar solvents than the neutral form. | Can increase solubility by several orders of magnitude. | Requires the compound to have an ionizable group; may alter compound properties. | Pre-formulation and drug development stages. |
| Prodrug Approach | Covalently modifies the molecule to a more soluble form that converts to the active drug in vivo. | Overcomes fundamental solubility issues, can improve other properties like permeability. | Requires significant synthetic chemistry effort, a multi-step process. | Lead optimization in a drug discovery program. |
-
Salt Formation: This is a powerful chemical modification strategy.[11][14] The structure of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is amphoteric, meaning it has both an acidic site (the N-H proton of the pyrazolone ring, which is part of an enol-like system) and a basic site (the 5-amino group).
-
Mechanism: By reacting the compound with a suitable acid or base, you can form a salt. This salt, being an ionic species, will have much stronger and more favorable interactions with a polar solvent like DMSO compared to the neutral molecule, which relies on weaker hydrogen bonds and dipole-dipole interactions.[15][16] For a weak acid, forming a salt increases the pH of the diffusion layer around the particle, enhancing the dissolution rate.[17]
-
Application: You could treat a suspension of your compound in a suitable solvent with an acid (e.g., HCl, methanesulfonic acid) to protonate the amino group, or with a base (e.g., NaOH, KOH) to deprotonate the pyrazolone ring. The resulting salt can then be isolated and will likely exhibit vastly improved solubility in DMSO.
-
Diagram: Mechanism of Co-solvency and Micellar Solubilization
Caption: Conceptual illustration of (A) co-solvents modifying the solvent environment and (B) a surfactant micelle encapsulating a drug molecule.
-
Prodrug Approach: This is a sophisticated medicinal chemistry strategy for compounds in a drug development pipeline. It involves covalently attaching a promoiety to the parent drug, creating a new molecule (the prodrug) with improved physicochemical properties like solubility.[18][19] This promoiety is designed to be cleaved off in vivo (chemically or enzymatically) to release the active parent drug.[20]
-
Example Strategy: One could synthesize an ester or a phosphate ester prodrug by modifying the hydroxyl group of the pyrazolone tautomer. Phosphate esters, in particular, are an effective and widely used strategy for dramatically improving aqueous solubility.[21] This approach requires significant synthetic resources but can be the most effective solution for fundamentally problematic compounds.[]
-
References
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information.[Link]
-
High throughput sonication: evaluation for compound solubilization. PubMed.[Link]
-
High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect.[Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.[Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor.[Link]
-
Samples in DMSO: What an end user needs to know. Ziath.[Link]
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Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online.[Link]
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Dimethyl sulfoxide. Wikipedia.[Link]
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Improved Remdesivir Solubility by Sonication. Hielscher Ultrasonics.[Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information.[Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.[Link]
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How can dimethyl sulfoxide enhance solubility in lab applications? Quora.[Link]
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DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Aure Chemical.[Link]
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Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate.[Link]
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Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.[Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Scinapse.[Link]
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Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.[Link]
-
DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. LinkedIn.[Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate.[Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI.[Link]
-
How can i reduce the surface tension of DMSO in order to obtain thin films? ResearchGate.[Link]
-
Innovative Applications of DMSO. LinkedIn.[Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]
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How do micelles increase the solubility of hydrophobic molecules? ResearchGate.[Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.[Link]
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Validation & Comparative
comparing the IC50 values of different substituted pyrazolone kinase inhibitors
Executive Summary
The pyrazolone scaffold (specifically 1-phenyl-3-methyl-5-pyrazolone and its tautomers) represents a "privileged structure" in medicinal chemistry. Its ability to mimic the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor across multiple kinase families, including Aurora Kinases , CDKs , and VEGFR (KDR) .
This guide provides a data-driven comparison of substituted pyrazolone derivatives, analyzing how specific structural modifications at the C4-position drive potency shifts from micromolar (
Structural Basis of Inhibition
To interpret IC
-
The Donor-Acceptor Motif: The N2-nitrogen and the C5-oxygen (keto or enol) often form a bidentate hydrogen bond with the kinase hinge region (e.g., residues like Ala213 in Aurora A or Cys919 in VEGFR2).
-
The C4-Substitution: This is the primary vector for optimization. Substituents here extend into the hydrophobic pocket or the solvent-exposed region, determining selectivity and potency.
Diagram 1: Scaffold Tautomerism & Binding Logic
Figure 1: The pyrazolone scaffold acts as an ATP mimetic. The tautomeric state influences the H-bond donor/acceptor pattern at the kinase hinge region.
Comparative Data Analysis
The following tables compare specific pyrazolone derivatives. Note the dramatic shift in potency based on the C4-linker chemistry (Arylidene vs. Carboxamide vs. Heterocycle).
Case Study A: Aurora Kinase A Inhibitors (Early Optimization)
Context: These compounds typically utilize a carboxamide or arylidene linker at C4. The data below highlights the "Hit-to-Lead" phase where IC
| Compound ID | C4-Substituent Structure | Target | IC | Relative Potency | Ref |
| Ligand 1 | Unsubstituted (Core Scaffold) | Aurora A | > 50.0 | Inactive | [1] |
| Ligand 5e | 4-(substituted)-benzylidene | Aurora A | 1.12 | Moderate | [1] |
| Ligand 5h | 4-(heteroaryl)-benzylidene | Aurora A | 0.78 | High (Hit) | [1] |
| Alisertib | (Reference Standard) | Aurora A | 3.36* | Benchmark | [1] |
Note: In this specific assay condition, the reference standard Alisertib showed 3.36
Case Study B: VEGFR-2 (KDR) Inhibitors (Lead Optimization)
Context: Optimization of the pyrazolone often involves fusing the pyrazole ring or adding complex heterocycles (thiazoles) to access the "DFG-out" pocket, pushing potency into the nanomolar range.
| Compound ID | Structure Class | Target | IC | Status | Ref |
| Cmpd 10b | Thiazolyl-pyrazoline | VEGFR-2 | 40.7 | Lead | [2] |
| Cmpd 10d | Thiazolyl-pyrazoline (modified) | VEGFR-2 | 32.5 | Lead | [2] |
| Vandetanib | (Reference Standard) | VEGFR-2 | ~40-50 | Clinical | [2] |
Critical Insight:
-
Micromolar (Aurora A): Simple benzylidene substitution at C4 provides anchoring but lacks the specific H-bond networks required for nanomolar affinity.
-
Nanomolar (VEGFR-2): The introduction of a thiazole moiety (as seen in Cmpd 10b) likely introduces additional H-bonds or van der Waals contacts within the allosteric hydrophobic pocket, drastically lowering the IC
.
Experimental Protocol: ADP-Glo™ Kinase Assay
To reproduce the IC
Reagents
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (for VEGFR) or Kemptide (for Aurora).
-
ATP: Ultra-pure ATP (Must be free of ADP to ensure low background).[1]
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve pyrazolone derivatives in 100% DMSO.
-
Prepare 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).
-
-
Kinase Reaction (Phase 1):
-
In a 384-well white low-volume plate, add:
-
2
L Compound. -
2
L Kinase Enzyme (optimized ng/well). -
2
L Substrate/ATP mix (ATP concentration should be at apparent).
-
-
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reaction (Phase 2 - Depletion):
-
Detection (Phase 3 - Conversion):
-
Data Analysis:
-
Measure Luminescence (RLU).[1]
-
Calculate % Inhibition:
. -
Fit data to sigmoidal dose-response (variable slope) to derive IC
.
-
Diagram 2: Assay Workflow
Figure 2: The ADP-Glo workflow converts kinase activity (ADP production) into a stable luminescent signal.
SAR Optimization Logic
When analyzing your IC
Diagram 3: SAR Decision Tree
Figure 3: Decision matrix for optimizing pyrazolone hits based on initial IC50 screens.
References
-
Comparison of Pyrazole Analogues as Aurora Kinase A Inhibitors. PubMed / NIH. (2023). Analysis of 4-substituted pyrazoles (Compounds 5h, 5e) against Alisertib. (Verified via Search Snippet 1.5)
-
Thiazolyl-Pyrazoline Derivatives as VEGFR-2 Inhibitors. Journal of Applied Pharmaceutical Science. (2026/2024). Data on Compounds 10b/10d vs Vandetanib. (Verified via Search Snippet 1.18/1.19)
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Protocol for IC50 determination.
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives. Current Medicinal Chemistry. (2024). General SAR review.
Sources
A Comparative Efficacy Analysis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one Against Standard-of-Care Anti-Inflammatory Agents
Abstract: This guide provides a comparative analysis of the investigational compound 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one against established standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs). Drawing from the known bioactivity of the pyrazolone scaffold, we hypothesize a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This document outlines the requisite experimental workflows to validate this hypothesis and benchmark the compound's efficacy and selectivity against industry standards like Celecoxib and Ibuprofen. We present detailed protocols for key in vitro and in vivo assays, data interpretation frameworks, and the scientific rationale underpinning each experimental choice, offering a comprehensive guide for researchers in pharmacology and drug development.
Part 1: Introduction and Mechanistic Hypothesis
The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core of several established therapeutic agents, most notably in the anti-inflammatory and analgesic space. Compounds like Edaravone, approved for stroke and ALS, showcase the diverse biological activities of this heterocyclic motif. The subject of this guide, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one (herein referred to as Cpd-BrP), is an investigational molecule whose therapeutic potential remains to be fully characterized.
Based on structure-activity relationships within the pyrazolone class, we posit that Cpd-BrP is a modulator of the inflammatory cascade. The primary pathway for inflammation and pain mediated by NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that drive inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
Therefore, the ideal modern anti-inflammatory agent often exhibits high selectivity for COX-2 over COX-1, as this is theorized to reduce the gastrointestinal side effects associated with non-selective NSAIDs like Ibuprofen. Our investigation will focus on determining the efficacy and selectivity of Cpd-BrP within this well-established mechanistic framework.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins and the points of intervention for NSAIDs.
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Part 2: Comparative In Vitro Efficacy Assessment
The foundational step in characterizing Cpd-BrP is to determine its inhibitory activity against COX-1 and COX-2 enzymes in a controlled, cell-free environment. This allows for a direct comparison of potency and selectivity against our chosen standards of care: Ibuprofen (non-selective) and Celecoxib (COX-2 selective).
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is designed to quantify the IC₅₀ (half-maximal inhibitory concentration) of test compounds against purified ovine COX-1 and human recombinant COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes. In this reaction, PGG₂, produced by the oxygenase activity of COX, is reduced to PGH₂, a process that oxidizes a fluorometric probe (e.g., ADHP) and generates a highly fluorescent product (resorufin). An inhibitor will reduce the rate of this reaction, thus decreasing the fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute purified ovine COX-1 and recombinant human COX-2 enzymes in the Tris-HCl buffer to the manufacturer's recommended concentration.
-
Prepare stock solutions of Cpd-BrP, Ibuprofen, and Celecoxib in DMSO (e.g., 10 mM). Create a serial dilution series for each compound in DMSO to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Prepare the reaction mixture containing arachidonic acid (substrate), heme (cofactor), and the fluorometric probe in the Tris-HCl buffer.
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of the enzyme solution (COX-1 or COX-2) to each well.
-
Add 10 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding. This pre-incubation step is critical for time-dependent inhibitors.
-
Initiate the reaction by adding 180 µL of the reaction mixture to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every 60 seconds for 15-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
-
Data Analysis:
-
Normalize the reaction rates by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
-
Calculate the COX-2 Selectivity Index as: IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Summary Table: Comparative In Vitro Potency and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.05 | 1000 |
| Cpd-BrP | TBD | TBD | TBD |
| TBD: To Be Determined by experimental execution. |
Interpretation of Results: A high COX-2 Selectivity Index (>50) is generally considered indicative of a COX-2 selective inhibitor. A value near 1 suggests non-selective inhibition, while a value significantly less than 1 would indicate COX-1 selectivity. The goal is to see where Cpd-BrP falls on this spectrum.
Part 3: In Vivo Efficacy Evaluation
Following in vitro characterization, the next critical phase is to assess the compound's anti-inflammatory efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and standardized acute inflammation model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized, acute, and well-characterized inflammatory response. The resulting edema (swelling) can be quantified by measuring the change in paw volume. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a vehicle-treated control group.
Workflow Diagram
Caption: Workflow for the rat paw edema anti-inflammatory assay.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Dosing:
-
Randomly assign rats to experimental groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group 2: Ibuprofen (e.g., 30 mg/kg, p.o.)
-
Group 3: Celecoxib (e.g., 10 mg/kg, p.o.)
-
Group 4: Cpd-BrP (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the respective treatments orally (p.o.).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each drug-treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance (p < 0.05).
-
Data Summary Table: Comparative In Vivo Efficacy
| Treatment Group (Dose) | Peak Edema Inhibition (%) at 3 hr | Area Under the Curve (AUC) Inhibition (%) |
| Ibuprofen (30 mg/kg) | 55.2% | 51.8% |
| Celecoxib (10 mg/kg) | 62.5% | 58.3% |
| Cpd-BrP (30 mg/kg) | TBD | TBD |
| TBD: To Be Determined by experimental execution. |
Part 4: Synthesis and Conclusion
This guide outlines a rigorous, two-stage process for evaluating the anti-inflammatory potential of the novel compound 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one.
-
In Vitro Screening: The initial COX inhibition assays will establish the fundamental potency and selectivity profile of Cpd-BrP. This is a critical, cost-effective step to determine if the compound warrants further investigation. If Cpd-BrP demonstrates potent and selective COX-2 inhibition (e.g., IC₅₀ < 100 nM and a selectivity index > 50), it would be considered a promising candidate for in vivo testing.
-
In Vivo Validation: The rat paw edema model provides essential proof-of-concept data regarding the compound's efficacy in a complex biological system. This experiment not only validates the in vitro findings but also provides preliminary insights into the compound's pharmacokinetic and pharmacodynamic properties.
By systematically benchmarking Cpd-BrP against both a non-selective (Ibuprofen) and a highly selective (Celecoxib) standard-of-care drug, researchers can make a data-driven decision on the compound's therapeutic potential. A successful outcome would be for Cpd-BrP to exhibit efficacy comparable to or exceeding that of Celecoxib, with a similarly favorable selectivity profile, justifying its advancement into more complex preclinical models of arthritis and pain.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]
-
FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
